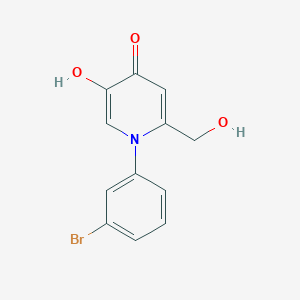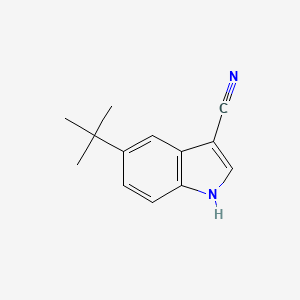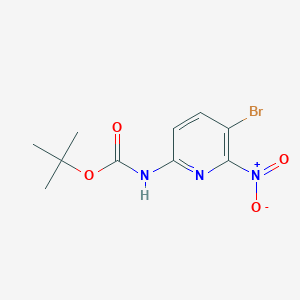
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C11H14N4 It is a derivative of nicotinonitrile, featuring a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with 3-methylpiperazine. One common method includes the following steps :
Reactants: 6-chloronicotinonitrile and 3-methylpiperazine.
Solvent: N,N-dimethylformamide (DMF).
Base: Triethylamine.
Reaction Conditions: The reaction mixture is stirred at room temperature for 14 hours. A white precipitate of triethylamine hydrochloride forms during the reaction.
Workup: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The presence of the nitrile group allows for potential cyclization reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The piperazine ring and nitrile group play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile
- 6-(3-Methylpiperazin-1-yl)quinolinonitrile
Uniqueness
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile is unique due to its specific substitution pattern and the presence of both a piperazine ring and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
6-(3-methylpiperazin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N4/c1-9-8-15(5-4-13-9)11-3-2-10(6-12)7-14-11/h2-3,7,9,13H,4-5,8H2,1H3 |
InChI Key |
USAKGOYBWIQOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-tosyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B8788533.png)




![2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B8788591.png)





